Bis(5-amidino-benzimidazolyl)methanone ZINC
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Overview
Description
Preparation Methods
The synthesis of Bis(5-Amidino-Benzimidazolyl)Methanone Zinc involves the preparation of benzimidazole derivatives. One common method includes the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or benzyl chloride in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) solvent at an elevated temperature
Chemical Reactions Analysis
Bis(5-Amidino-Benzimidazolyl)Methanone Zinc undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Bis(5-Amidino-Benzimidazolyl)Methanone Zinc has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: It has been studied for its potential as an inhibitor of enzymes such as trypsin.
Industry: It is used in the development of new materials and catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of Bis(5-Amidino-Benzimidazolyl)Methanone Zinc involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of trypsin by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . This interaction can lead to various biological effects, including the inhibition of protein degradation.
Comparison with Similar Compounds
Bis(5-Amidino-Benzimidazolyl)Methanone Zinc can be compared to other benzimidazole derivatives, such as:
Bis(5-Amidino-2-Benzimidazolyl)Methanone: Similar in structure but lacks the zinc component.
Bis(5-Amidino-Benzimidazolyl)Methane: Another similar compound but with different functional groups.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C17H18N8OZn |
---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
bis[6-(diaminomethyl)-1H-benzimidazol-2-yl]methanone;zinc |
InChI |
InChI=1S/C17H18N8O.Zn/c18-14(19)7-1-3-9-11(5-7)24-16(22-9)13(26)17-23-10-4-2-8(15(20)21)6-12(10)25-17;/h1-6,14-15H,18-21H2,(H,22,24)(H,23,25); |
InChI Key |
FHZKMBPSNGVTQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(N)N)NC(=N2)C(=O)C3=NC4=C(N3)C=C(C=C4)C(N)N.[Zn] |
Origin of Product |
United States |
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